Iso Desloratadine
CAS No.: 432543-89-0
Cat. No.: VC0194702
Molecular Formula: C19H20Cl2N2
Molecular Weight: 347.28
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 432543-89-0 |
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Molecular Formula | C19H20Cl2N2 |
Molecular Weight | 347.28 |
IUPAC Name | 13-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Standard InChI | InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-7,9,12,18,21H,3-4,8,10-11H2 |
SMILES | C1CC2=C(C=CC(=C2)Cl)C(C3=C1C=CC=N3)C4=CCNCC4 |
Appearance | Dark Red to Dark Red-Brown Solid |
Melting Point | >160°C (dec.) |
Introduction
Chemical Identity and Structure
Iso Desloratadine, chemically designated as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo cyclohepta[1,2-b]pyridine, is a structural isomer of desloratadine with distinct properties. This compound is identified by the CAS number 183198-49-4 (free base) and possesses a molecular formula of C19H19ClN2·HCl with a molecular weight of 310.83 g/mol. The structure features a tricyclic framework similar to desloratadine but with altered spatial arrangement of functional groups that significantly impacts its receptor binding profile and pharmacological activity.
The compound contains a piperidine ring structure that contributes to its biological activity, particularly its interaction with histamine receptors . This structural feature is common among antihistaminic agents and plays a critical role in determining receptor selectivity and binding affinity. The presence of a chloro substituent at position 8 of the tricyclic system further influences the compound's physicochemical properties and receptor interactions.
Physical and Chemical Properties
Iso Desloratadine exhibits distinctive physical and chemical characteristics that differentiate it from desloratadine. The compound is classified as a pharmaceutical impurity, specifically identified as Desloratadine EP Impurity B in regulatory contexts. Its physical appearance and solubility profile align with other compounds in the same chemical class, featuring moderate solubility in organic solvents such as methanol and ethanol, with limited water solubility.
The stability profile of Iso Desloratadine demonstrates sensitivity to oxidative conditions, which necessitates appropriate storage considerations to maintain compound integrity. This sensitivity is attributed to the reactive sites within its molecular structure, particularly the unsaturated bonds and nitrogen-containing functional groups.
Relationship to Desloratadine
Iso Desloratadine shares structural similarities with desloratadine but differs in spatial arrangement, which significantly affects its pharmacological profile. Desloratadine, with the chemical name 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzol cyclohepta[1,2-b]pyridine and molecular weight of 310.8 Da, is a well-established second-generation antihistamine used in treating allergic conditions .
While desloratadine selectively inhibits peripheral histamine H1 receptors and demonstrates significant anti-inflammatory properties, Iso Desloratadine's documented therapeutic efficacy remains limited . This pharmacological disparity underscores the critical importance of structural precision in drug development and quality control processes.
Comparative Analysis of Related Compounds
The following table presents a detailed comparison between Iso Desloratadine and structurally related compounds, highlighting their chemical and functional disparities:
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Characteristics | Primary Function |
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Iso Desloratadine HCl | C19H19ClN2·HCl | 310.83 | 183198-49-4 | Structural isomer of desloratadine | Pharmaceutical impurity/analytical standard |
Desloratadine | C19H19ClN2 | 310.82 | 100643-71-8 | Parent compound | H1 receptor antagonist |
Desloratadine Related Compound F | C20H19ClN2O | 338.83 | 117810-61-4 | N-formyl derivative | Impurity/intermediate |
3-Methoxy Desloratadine | - | - | 165739-63-9 | Methoxy substitution at position 3 | Metabolite |
5-Hydroxy Desloratadine | - | - | 117811-12-8 | Hydroxyl substitution at position 5 | Metabolite |
6-Hydroxy Desloratadine | - | - | 119410-05-8 | Hydroxyl substitution at position 6 | Metabolite |
N-Methyl Desloratadine | - | - | 38092-89-6 | Methylation of piperidine nitrogen | Derivative/intermediate |
This comparative analysis reveals that while these compounds share a common structural backbone, the subtle differences in functional group positioning and substitution patterns confer distinct pharmacokinetic and pharmacodynamic properties.
Synthesis and Production Methods
The synthesis of Iso Desloratadine employs various methodological approaches, each with specific advantages and limitations. Understanding these synthetic routes is essential for quality control and research applications.
Synthetic Pathways
One common synthetic approach to Iso Desloratadine involves decarboethoxylation reactions using strong bases. Drawing parallels to desloratadine synthesis, this process typically employs sodium hydroxide or potassium hydroxide in alcohol media . The reaction conditions require careful control to ensure isomeric selectivity and prevent unwanted side reactions or degradation products.
A related synthesis method documented for desloratadine involves treating loratadine with sodium hydroxide in an ethanol-water mixture under reflux conditions in an inert atmosphere . This approach yields desloratadine with high efficiency (98.5% yield), and similar methodologies with modified conditions can be adapted for Iso Desloratadine production .
Industrial Production Considerations
Industrial-scale production of Iso Desloratadine necessitates rigorous process optimization to ensure high yield and purity. Advanced purification techniques, including recrystallization and chromatography, are essential to achieve the desired product quality. The manufacturing process must address challenges related to:
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Isomeric selectivity during synthesis
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Removal of reaction by-products and impurities
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Process scalability and reproducibility
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Compliance with pharmaceutical quality standards
These considerations are particularly critical given Iso Desloratadine's classification as a pharmaceutical impurity, requiring stringent quality control measures to meet regulatory specifications.
Chemical Reactivity Profile
Iso Desloratadine demonstrates a diverse chemical reactivity profile that influences its stability, degradation pathways, and interaction with biological systems.
Reaction Types and Mechanisms
The compound undergoes several reaction types that are significant for its chemical characterization and analytical detection:
Oxidation reactions: Iso Desloratadine is susceptible to oxidative transformations that yield hydroxylated metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate, which facilitate these transformations under controlled conditions.
Reduction processes: When subjected to reducing agents such as lithium aluminum hydride or sodium borohydride, Iso Desloratadine undergoes structural modifications that can alter its physicochemical properties and biological interactions.
Substitution reactions: Halogenation and other substitution reactions can modify the chemical structure of Iso Desloratadine, particularly at reactive sites within the molecule. These transformations are valuable for creating structural analogs for comparative studies.
Degradation Pathways
Understanding the degradation pathways of Iso Desloratadine is crucial for formulation stability, analytical method development, and shelf-life determination. The compound exhibits vulnerability to environmental factors including:
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Photodegradation when exposed to UV light
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Hydrolytic degradation under acidic or basic conditions
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Thermal decomposition at elevated temperatures
These degradation mechanisms produce characteristic degradation products that serve as markers for stability assessment and quality control in pharmaceutical applications.
Biological Activity and Pharmacological Properties
The biological activity of Iso Desloratadine presents an intriguing research area, particularly in comparison to the well-established pharmacological profile of desloratadine.
Receptor Interactions
Iso Desloratadine demonstrates interaction with histamine receptors, though with a binding profile distinct from desloratadine. While desloratadine acts as a potent selective antagonist at peripheral H1 histamine receptors, Iso Desloratadine shows altered receptor selectivity and binding affinity . This differential binding behavior is attributed to the structural isomerism that modifies the spatial orientation of key pharmacophore elements.
Pharmacokinetic Profile
Iso Desloratadine exhibits a pharmacokinetic profile that includes:
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Oral absorption with relatively high bioavailability
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Wide tissue distribution
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Metabolism primarily through hydroxylation and glucuronidation pathways
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Extended half-life supporting once-daily dosing regimens
These pharmacokinetic properties contribute to its potential utility in research contexts, though its application as a therapeutic agent remains limited compared to established antihistamines .
Anti-inflammatory Effects
Research suggests that Iso Desloratadine, like desloratadine, may possess anti-inflammatory properties beyond histamine receptor antagonism. These effects potentially include:
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Inhibition of pro-inflammatory mediator release
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Reduction of cytokine production
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Modulation of leukocyte activation and migration
While desloratadine has been documented to inhibit inflammatory mediators such as leukotrienes and prostaglandins and suppress cytokine (IL-4, IL-13) secretion from human basophils, the specific anti-inflammatory profile of Iso Desloratadine requires further investigation .
Analytical Applications and Detection Methods
Iso Desloratadine serves as an important analytical standard in pharmaceutical quality control, particularly in the analysis of desloratadine formulations.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) represents the gold standard for Iso Desloratadine detection and quantification in pharmaceutical samples. Typical HPLC methods employ:
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Reverse-phase columns (C18 or equivalent)
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Mobile phases consisting of acetonitrile/buffer mixtures
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UV detection at wavelengths corresponding to the compound's absorption maximum
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Internal standardization for quantitative accuracy
These methods enable discrimination between desloratadine and its isomeric impurities, including Iso Desloratadine, with high sensitivity and specificity.
Spectroscopic Identification
Spectroscopic techniques provide complementary approaches for Iso Desloratadine characterization:
Mass spectrometry: Provides molecular weight confirmation and structural information through fragmentation patterns.
Nuclear magnetic resonance (NMR): Offers detailed structural elucidation, particularly for distinguishing isomeric compounds like Iso Desloratadine from desloratadine.
Infrared spectroscopy: Identifies functional group vibrations characteristic of the compound's structure.
These techniques collectively enable comprehensive structural verification and purity assessment of Iso Desloratadine in research and quality control contexts.
Research Applications and Significance
Iso Desloratadine holds significance in multiple research domains, providing valuable insights into structure-activity relationships and pharmaceutical development processes.
Pharmaceutical Research Applications
In pharmaceutical research, Iso Desloratadine serves as:
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A reference standard for analytical method development and validation
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A model compound for studying isomeric effects on pharmacological activity
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A quality control marker for desloratadine manufacturing processes
These applications contribute to ensuring the quality, safety, and efficacy of antihistamine medications, particularly those containing desloratadine as the active ingredient.
Medicinal Chemistry Insights
The structural relationship between Iso Desloratadine and desloratadine provides valuable insights for medicinal chemistry, including:
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Structure-activity relationship studies for histamine receptor ligands
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Design principles for antihistamine drug development
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Stereochemical considerations in drug-receptor interactions
These insights extend beyond antihistamines to inform broader drug design strategies where subtle structural modifications can dramatically impact therapeutic outcomes.
Regulatory and Quality Control Importance
From a regulatory perspective, Iso Desloratadine exemplifies the importance of impurity profiling in pharmaceutical quality assurance. Regulatory guidelines mandate strict control of pharmaceutical impurities, with specific limits established for compounds like Iso Desloratadine in desloratadine formulations. These controls ensure consistent drug quality and patient safety across manufacturing batches.
Future Research Directions
Several promising research directions could expand our understanding of Iso Desloratadine and its potential applications:
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Comprehensive pharmacological profiling to fully characterize its receptor binding spectrum beyond histamine receptors
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Investigation of potential therapeutic applications that might leverage its unique structural properties
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Development of novel synthetic routes to improve yield and purity for analytical standard production
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Exploration of structure-based design approaches using Iso Desloratadine as a scaffold for new antihistamine candidates
These research avenues could potentially uncover previously unrecognized utilities for this compound in pharmaceutical science and drug development.
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